molecular formula C21H17NO3 B5242769 3-[(4-methoxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one

3-[(4-methoxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one

Cat. No. B5242769
M. Wt: 331.4 g/mol
InChI Key: JCMQLWPRURKMRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-methoxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one, also known as MPAF, is a synthetic compound that belongs to the class of benzofuranones. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. MPAF has been extensively studied for its potential applications in cancer treatment and other diseases.

Mechanism Of Action

3-[(4-methoxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one exerts its anti-cancer activity by inhibiting the activity of PKC, which is overexpressed in many cancer cells. PKC plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC, 3-[(4-methoxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one disrupts the signaling pathways that are essential for cancer cell survival and growth.

Biochemical And Physiological Effects

3-[(4-methoxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one has been shown to have a wide range of biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth in animal models. 3-[(4-methoxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one has also been shown to modulate the immune system by enhancing the activity of natural killer cells and T cells.

Advantages And Limitations For Lab Experiments

3-[(4-methoxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one has several advantages for laboratory experiments, including its high yield and purity, and its well-established synthesis method. However, one of the limitations of 3-[(4-methoxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one is its potential toxicity, which requires careful handling and monitoring. Additionally, 3-[(4-methoxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one may have off-target effects on other cellular pathways, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on 3-[(4-methoxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one. One potential application is in combination therapy with other anti-cancer drugs to enhance their efficacy. Another direction is to investigate the potential of 3-[(4-methoxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one in other diseases, such as inflammation and autoimmune disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of 3-[(4-methoxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one and its potential off-target effects.
Conclusion:
In conclusion, 3-[(4-methoxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one is a synthetic compound that has shown great potential in scientific research for its anti-cancer activity and other therapeutic applications. Its well-established synthesis method and potent PKC inhibition make it a valuable tool for investigating various cellular processes and diseases. However, further studies are needed to fully understand its mechanisms of action and potential applications in other diseases.

Synthesis Methods

3-[(4-methoxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one can be synthesized through a multi-step process involving the reaction between 4-methoxyaniline and benzaldehyde, followed by cyclization and oxidation reactions. The final product is obtained in high yield and purity, making it suitable for various research applications.

Scientific Research Applications

3-[(4-methoxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one has been widely used in scientific research to investigate its potential therapeutic applications. It has been shown to exhibit potent anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer. 3-[(4-methoxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one inhibits the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.

properties

IUPAC Name

3-(4-methoxyanilino)-3-phenyl-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c1-24-17-13-11-16(12-14-17)22-21(15-7-3-2-4-8-15)19-10-6-5-9-18(19)20(23)25-21/h2-14,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMQLWPRURKMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789464
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[(4-methoxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one

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